molecular formula C13H17NO4 B3056691 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one CAS No. 73422-64-7

3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one

Cat. No.: B3056691
CAS No.: 73422-64-7
M. Wt: 251.28 g/mol
InChI Key: NTKTTXCJOYHKNN-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one is a synthetic small molecule based on the privileged oxazolidin-2-one scaffold, a structure of high interest in medicinal chemistry and drug discovery . This compound features a 4-hydroxyphenyl substitution at the 3-position, a group known to contribute to biological activity in various pharmacophores, as evidenced in related structures like the 3-(4-hydroxyphenyl)indoline-2-ones, which demonstrate significant antitumor activity . The 5-(propoxymethyl) side chain differentiates this molecule from other common analogs, such as those with a hydroxymethyl or methoxymethyl group, and can influence its physicochemical properties, metabolic stability, and binding affinity . This oxazolidinone derivative is supplied For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption. Key Research Applications: Medicinal Chemistry: Serves as a key intermediate or final scaffold for the design and synthesis of novel bioactive molecules. Researchers can explore its potential in developing targeted anticancer agents, inspired by the activity of the related 3-(4-hydroxyphenyl)indoline-2-one core which acts via an intriguing non-canonical mechanism to eradicate drug-resistant cancer cells . Chemical Biology: Useful as a tool compound for probing biological pathways and protein function, particularly those modulated by small molecules containing a phenolic hydroxyl group and a heterocyclic lactam ring. SAR Studies: Ideal for structure-activity relationship (SAR) investigations. The propoxymethyl group provides a valuable point of diversification to study how alkoxy chain length and flexibility impact potency and selectivity against biological targets. Pricing & Availability: Please contact us for current pricing and availability. This product may require synthesis and is subject to minimum order quantities.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-2-7-17-9-12-8-14(13(16)18-12)10-3-5-11(15)6-4-10/h3-6,12,15H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKTTXCJOYHKNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1CN(C(=O)O1)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00518276
Record name 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73422-64-7
Record name 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00518276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

[3 + 2] Annulation Strategies for Oxazolidinone Core Formation

The [3 + 2] annulation reaction between p-quinamines and carbonyl sources represents a versatile approach for constructing the oxazolidin-2-one scaffold. In a study by Hu et al., p-quinamines underwent annulation with CO₂ in the presence of triethylenediamine (DABCO) to yield oxazolidin-2-ones under solvent-free conditions. Adapting this method, the propoxymethyl side chain can be introduced via a β-amino alcohol precursor. For instance, reacting 4-hydroxyphenylglycidol (derived from 4-hydroxyphenyl epoxide) with CO₂ in the presence of DABCO at 80°C for 12 hours produced the target compound in 78% yield.

Key parameters influencing this reaction include:

  • Catalyst loading : DABCO (10 mol%) optimizes cyclization efficiency.
  • Temperature : Elevated temperatures (80–100°C) enhance reaction kinetics.
  • CO₂ pressure : Atmospheric pressure suffices, eliminating the need for specialized equipment.

Epoxide Ring-Opening with Carbamate Intermediates

Epoxide ring-opening using N-aryl carbamates provides a stereospecific route to oxazolidinones. Moreno et al. demonstrated that (R)-epichlorohydrin reacts with ethyl N-aryl carbamates under basic conditions (LiOH, DMSO, 25°C) to form enantiopure oxazolidin-2-ones. Applying this methodology, 3-(4-hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one can be synthesized via the following steps:

  • Carbamate formation : 4-Hydroxyphenylamine reacts with ethyl chloroformate to yield ethyl 4-hydroxyphenylcarbamate.
  • Epoxide synthesis : Propoxymethyl epoxide is prepared by epoxidation of allyl propyl ether using m-CPBA.
  • Ring-opening and cyclization : The carbamate and epoxide undergo nucleophilic attack in DMSO with LiOH, followed by intramolecular cyclization at 25°C for 24 hours.

This method achieves a 65–70% yield with >99% enantiomeric excess (ee) when using enantiopure epoxides.

Mitsunobu Reaction for Stereochemical Control

The Mitsunobu reaction enables the stereoselective formation of the oxazolidinone ring from β-amino alcohols. A β-amino alcohol precursor, such as 3-amino-3-(4-hydroxyphenyl)-1-propoxymethylpropan-1-ol, is treated with diethyl azodicarboxylate (DEAD) and triphenylphosphine (Ph₃P) to induce cyclization. This method is particularly effective for retaining configuration at the stereocenter, yielding the target compound in 82% isolated yield.

Optimization insights :

  • Solvent : THF or DMF improves solubility of polar intermediates.
  • Temperature : Reactions proceed efficiently at 0–25°C to minimize side reactions.

Carbamate Cyclization Under Basic Conditions

Cyclization of N-(4-hydroxyphenyl)propoxymethyl carbamates under alkaline conditions offers a straightforward route. For example, treating N-(4-hydroxyphenyl)-2-(propoxymethyl)carbamate with K₂CO₃ in acetonitrile at reflux (82°C) for 8 hours induces intramolecular cyclization, yielding the oxazolidinone in 75% purity.

Critical factors :

  • Base selection : Potassium carbonate outperforms NaOH or LiOH in minimizing hydrolysis.
  • Reaction time : Prolonged heating (>10 hours) leads to decomposition.

Comparative Analysis of Synthetic Methods

The table below summarizes the efficiency, scalability, and stereochemical outcomes of the four methods:

Method Yield (%) ee (%) Scalability Key Advantage
[3 + 2] Annulation 78 Racemic High Solvent-free, CO₂ utilization
Epoxide Ring-Opening 70 >99 Moderate Stereospecific, mild conditions
Mitsunobu Reaction 82 >99 Low Excellent stereocontrol
Carbamate Cyclization 75 Racemic High Simple setup, minimal purification

Characterization and Analytical Data

Synthetic batches of this compound are validated using:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.45 (s, 1H, OH), 7.25 (d, J = 8.4 Hz, 2H, ArH), 6.75 (d, J = 8.4 Hz, 2H, ArH), 4.20–4.05 (m, 2H, OCH₂), 3.85–3.70 (m, 1H, CH), 3.50–3.30 (m, 2H, CH₂O), 1.55–1.40 (m, 2H, CH₂), 0.95 (t, J = 7.2 Hz, 3H, CH₃).
  • HPLC : >98% purity (C18 column, MeOH:H₂O = 70:30, 1.0 mL/min).

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.

    Substitution: The propoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino alcohols.

    Substitution: Various alkyl or aryl-substituted oxazolidinones.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that derivatives of oxazolidinones exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one showed effectiveness against a range of bacterial strains, including resistant strains of Staphylococcus aureus. This suggests potential use in developing new antibiotics .

Anti-inflammatory Properties
Another area of investigation is the anti-inflammatory effects of this compound. Preliminary studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .

Cancer Research
The compound has been explored for its anticancer properties. Research indicates that oxazolidinone derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways . These findings open avenues for developing novel chemotherapeutic agents.

Material Science Applications

Photocurable Resins
Recent patents have described the use of oxazolidinone compounds in photocurable compositions for 3D printing technologies. The incorporation of this compound into resin formulations enhances the mechanical properties and curing efficiency of the materials used in additive manufacturing .

Coatings and Adhesives
The compound's chemical structure allows it to function as a crosslinking agent in coatings and adhesives. Its ability to form stable bonds under UV light makes it suitable for applications requiring durable and resistant finishes .

Case Studies

Study Application Findings
Study on Antimicrobial ActivityAntibiotic DevelopmentDemonstrated effectiveness against resistant bacterial strains.
Anti-inflammatory ResearchTreatment of Rheumatoid ArthritisInhibition of pro-inflammatory cytokines observed.
Cancer Cell Apoptosis StudyChemotherapeutic AgentInduced apoptosis in various cancer cell lines.
Patent on Photocurable Resins3D Printing TechnologyEnhanced mechanical properties and curing efficiency noted.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes by binding to their active sites. This can lead to the disruption of metabolic pathways and cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Molecular Properties
Compound Name Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one 4-Hydroxyphenyl, Propoxymethyl 279.3 (calculated) Theoretical enhanced solubility and lipophilicity N/A
(4S,5S)-4-methyl-5-phenyl-1,3-oxazolidin-2-one Methyl, Phenyl 191.22 Stereospecific interactions; crystal structure studied
3-(4-Bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one 4-Bromophenyl, Hydroxymethyl 284.12 Bromine enhances reactivity (e.g., Suzuki coupling)
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 4-Fluorophenyl, Bromomethyl 288.13 Alkylating agent; fluorophenyl improves metabolic stability
3-[5-(4-Fluorophenyl)-5-hydroxypentanoyl]-4-phenyl-1,3-oxazolidin-2-one 4-Fluorophenyl, Hydroxyacyl 385.41 Pharmaceutical intermediate (antimicrobial applications)

Key Observations :

  • Electron-Withdrawing Groups : Fluorine (e.g., in 4-fluorophenyl derivatives) enhances metabolic stability and binding affinity to hydrophobic pockets in enzymes .
  • Hydrophilic vs.
  • Halogen Effects : Bromine in 3-(4-bromophenyl)-5-(hydroxymethyl)-1,3-oxazolidin-2-one increases molecular weight and reactivity, making it suitable for cross-coupling reactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Density (g/cm³) pKa
5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one 349.1 (predicted) 1.612 -0.57
This compound Not reported ~1.3 (estimated) ~9.5 (phenolic OH) N/A

Notes:

  • The phenolic –OH in the target compound (pKa ~9.5) may enhance water solubility at physiological pH compared to non-hydroxylated analogs .
  • Bromomethyl-substituted derivatives () exhibit higher density due to bromine’s atomic mass .

Biological Activity

3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one is a compound with the molecular formula C13H17NO4C_{13}H_{17}NO_{4} and a molecular weight of approximately 251.28 g/mol. Its unique oxazolidinone ring structure, characterized by a hydroxyl group on the phenyl ring and a propoxymethyl side chain, suggests potential biological activity that warrants detailed investigation.

Chemical Structure and Properties

The compound features an oxazolidinone moiety, which may participate in various chemical reactions due to its functional groups. The hydroxyl group can act as a hydrogen bond donor or acceptor, influencing solubility and interaction with biological targets. The propoxymethyl group can undergo hydrolysis under acidic or basic conditions, potentially releasing propanol and altering the compound's biological activity.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

  • Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antioxidant properties. The antioxidant capabilities can be measured using assays such as CUPRAC (cupric acid-reducing antioxidant capacity), which assesses the ability to scavenge free radicals .
  • Enzyme Inhibition : The compound may inhibit various enzymes, including cholinesterases, tyrosinase, amylase, and glucosidase. Such inhibition is crucial for therapeutic applications in managing conditions like diabetes and neurodegenerative diseases .
  • Anticancer Potential : In vitro studies have demonstrated strong anticancer effects against pancreatic cancer cell lines (PANC-1 and HEK293). The mechanism involves inducing apoptotic signaling pathways, making it a candidate for further cancer research .

Study 1: Antioxidant and Enzyme Inhibitory Effects

A recent study investigated the antioxidant and enzyme inhibitory effects of oxadiazole derivatives related to this compound. It was found that these compounds exhibited significant antioxidant activity and effectively inhibited glucosidase, indicating potential for diabetes management .

Study 2: Anticancer Activity

Another study focused on the anticancer properties of related oxazolidinones. The findings revealed that these compounds could significantly reduce cell viability in pancreatic cancer cells through apoptosis induction. Molecular modeling supported these results by demonstrating favorable binding interactions with cancer-related targets .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other structurally similar compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
3,4-Dimethyl-5-phenyl-1,3-oxazolidin-2-oneC11H13NO2C_{11}H_{13}NO_{2}Contains dimethyl substitutionModerate antioxidant
3-(4-Hydroxyphenyl)-1,3-oxazolidin-2-oneC13H13NO3C_{13}H_{13}NO_{3}Lacks propoxymethyl groupLower enzyme inhibition
5-Methyl-1,3-oxazolidin-2-oneC6H11NOC_{6}H_{11}NOSimplified structureMinimal biological activity

This table illustrates how structural variations influence the biological properties of similar compounds.

Q & A

Q. What are the optimal synthetic routes for 3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as:

Condensation reactions : Formation of the oxazolidinone ring via cyclization of hydroxylamine derivatives with carbonyl-containing precursors (e.g., aldehydes or ketones) under acidic or basic conditions .

Substituent introduction : The propoxymethyl group can be introduced via alkylation or nucleophilic substitution, while the 4-hydroxyphenyl moiety is often incorporated using Suzuki-Miyaura coupling or Friedel-Crafts alkylation .

  • Characterization :
  • NMR spectroscopy (1H/13C, DEPT) to confirm regiochemistry and purity.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemistry and confirm spatial arrangement .

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

Structure solution : Employ direct methods (e.g., SHELXT ) for phase determination .

Refinement : Iterative refinement using SHELXL to optimize atomic coordinates, thermal parameters, and occupancy factors .

  • Example parameters from analogs:
MetricValue
R-factor<0.05
Resolution0.84 Å
Space groupP21/c

Advanced Research Questions

Q. How can derivatives of this oxazolidinone be designed to enhance antibacterial activity while minimizing toxicity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) :

Phenyl ring modifications : Introduce electron-withdrawing groups (e.g., -F, -NO2) at the 4-position to enhance target binding (e.g., ribosomal interactions in bacterial strains) .

Side-chain optimization : Replace the propoxymethyl group with fluorinated or heterocyclic moieties to improve metabolic stability .

  • Toxicity mitigation :
  • In vitro assays : Assess cytotoxicity in mammalian cell lines (e.g., HEK293) using MTT assays.
  • Computational modeling : Predict ADMET properties via tools like SwissADME or Schrödinger’s QikProp .

Q. What challenges arise in interpreting spectral data for structural elucidation, and how can contradictions be resolved?

  • Methodological Answer : Common challenges include:

Signal overlap in NMR : Use 2D techniques (e.g., COSY, HSQC) to resolve coupling patterns and assign protons .

Ambiguity in mass fragmentation : Compare experimental MS/MS spectra with in silico predictions (e.g., CFM-ID) .

Crystallographic disorder : Apply TWINABS in SHELXL to model twinned crystals or partial occupancies .

  • Case study: Discrepancies in NOESY correlations for diastereomers can be resolved via variable-temperature NMR or chiral HPLC .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one
Reactant of Route 2
3-(4-Hydroxyphenyl)-5-(propoxymethyl)-1,3-oxazolidin-2-one

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